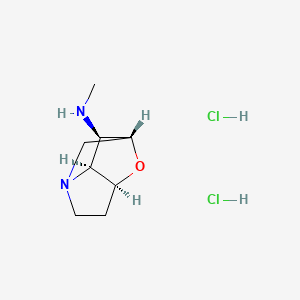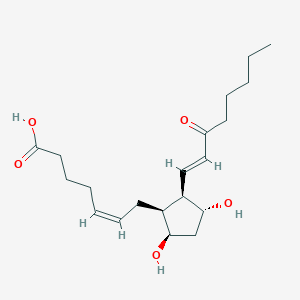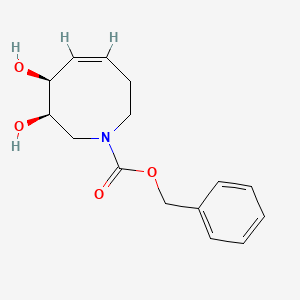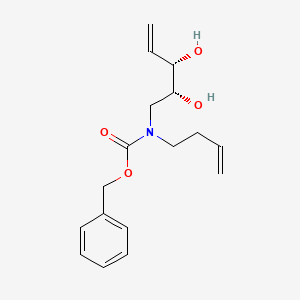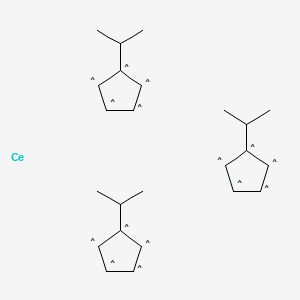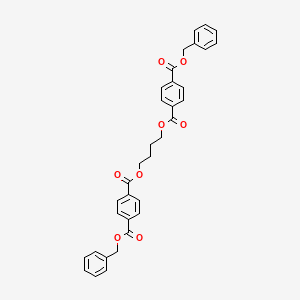
(R)-alpha,alpha,4-Trimethylcyclohex-3-ene-1-methanethiol
Overview
Description
®-alpha,alpha,4-Trimethylcyclohex-3-ene-1-methanethiol is an organic compound characterized by its unique structure, which includes a cyclohexene ring with three methyl groups and a methanethiol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-alpha,alpha,4-Trimethylcyclohex-3-ene-1-methanethiol typically involves the following steps:
Cyclohexene Derivative Formation: The starting material, a cyclohexene derivative, undergoes methylation to introduce the three methyl groups at the alpha and 4 positions.
Thiol Group Introduction: The methanethiol group is introduced through a thiolation reaction, which can be achieved using reagents such as thiourea or hydrogen sulfide under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of ®-alpha,alpha,4-Trimethylcyclohex-3-ene-1-methanethiol may involve large-scale methylation and thiolation processes, utilizing catalysts and optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: ®-alpha,alpha,4-Trimethylcyclohex-3-ene-1-methanethiol can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiol group to a corresponding sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiol group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions vary depending on the substituent, but common reagents include alkyl halides and bases.
Major Products:
Sulfoxides and Sulfones: From oxidation reactions.
Sulfides: From reduction reactions.
Various Substituted Derivatives: From substitution reactions.
Chemistry:
Synthesis of Complex Molecules: ®-alpha,alpha,4-Trimethylcyclohex-3-ene-1-methanethiol is used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biochemical Studies: The compound is used in studies involving thiol-containing enzymes and proteins.
Medicine:
Drug Development: Its derivatives are explored for potential therapeutic applications, particularly in targeting thiol-sensitive pathways.
Industry:
Fragrance and Flavor Industry: Due to its unique odor profile, it is used in the formulation of fragrances and flavors.
Mechanism of Action
The mechanism by which ®-alpha,alpha,4-Trimethylcyclohex-3-ene-1-methanethiol exerts its effects involves interactions with thiol-sensitive molecular targets. The thiol group can form disulfide bonds with cysteine residues in proteins, affecting their function and activity. This interaction is crucial in biochemical pathways where thiol-disulfide exchange reactions play a role.
Comparison with Similar Compounds
Cyclohexanethiol: Lacks the methyl groups and has different reactivity.
Methylcyclohexane: Lacks the thiol group, making it less reactive in thiol-specific reactions.
Trimethylcyclohexane: Similar structure but without the thiol group.
Uniqueness: ®-alpha,alpha,4-Trimethylcyclohex-3-ene-1-methanethiol is unique due to the presence of both the thiol group and the specific methylation pattern, which imparts distinct chemical and physical properties, making it valuable in specialized applications.
Properties
IUPAC Name |
2-[(1R)-4-methylcyclohex-3-en-1-yl]propane-2-thiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18S/c1-8-4-6-9(7-5-8)10(2,3)11/h4,9,11H,5-7H2,1-3H3/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQPCOAKGRYBBMR-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(CC1)C(C)(C)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC[C@@H](CC1)C(C)(C)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00894921 | |
| Record name | (+)-(R)-1-p-Menthene-8-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00894921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83150-78-1 | |
| Record name | (1R)-α,α,4-Trimethyl-3-cyclohexene-1-methanethiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83150-78-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (R)-alpha,alpha,4-Trimethylcyclohex-3-ene-1-methanethiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083150781 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+)-(R)-1-p-Menthene-8-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00894921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-α,α,4-trimethylcyclohex-3-ene-1-methanethiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.886 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


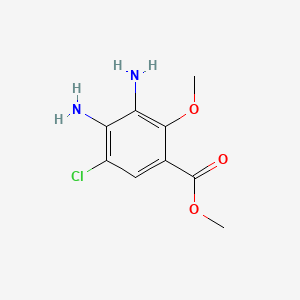

![8-Oxa-3-thiabicyclo[5.1.0]octane(9CI)](/img/structure/B570018.png)

